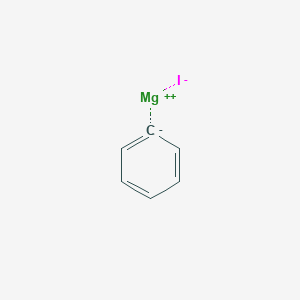

Phenylmagnesium Iodide

Vue d'ensemble

Description

Phenylmagnesium iodide is an organomagnesium compound that belongs to the class of Grignard reagents. These reagents are characterized by the presence of a carbon-magnesium bond, which imparts unique reactivity to the compound. This compound is widely used in organic synthesis due to its ability to form carbon-carbon bonds, making it a valuable tool in the construction of complex molecules.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Phenylmagnesium iodide is typically prepared by the reaction of iodobenzene with magnesium metal in an anhydrous ether solvent. The reaction is carried out under an inert atmosphere to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen. The general reaction is as follows:

C6H5I+Mg→C6H5MgI

The magnesium inserts into the carbon-iodine bond, forming the Grignard reagent.

Industrial Production Methods: In an industrial setting, the preparation of this compound follows similar principles but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity. The use of automated systems helps maintain an inert atmosphere and handle the reagents safely.

Analyse Des Réactions Chimiques

Types of Reactions: Phenylmagnesium iodide undergoes a variety of chemical reactions, primarily due to its nucleophilic and basic nature. Some of the key reactions include:

- this compound reacts with aldehydes and ketones to form secondary and tertiary alcohols, respectively. For example:

Addition to Carbonyl Compounds: C6H5MgI+RCHO→C6H5CH(OH)R

Reaction with Esters: It reacts with esters to form tertiary alcohols after two equivalents of the Grignard reagent add to the ester.

Reaction with Epoxides: this compound opens epoxide rings, leading to the formation of alcohols.

Common Reagents and Conditions: The reactions involving this compound are typically carried out in anhydrous ether solvents under an inert atmosphere. Common reagents include aldehydes, ketones, esters, and epoxides. The reactions often require an acidic workup to protonate the intermediate alkoxide and yield the final alcohol product.

Major Products Formed: The major products formed from reactions with this compound are alcohols, resulting from the addition of the Grignard reagent to carbonyl compounds, esters, and epoxides.

Applications De Recherche Scientifique

Phenylmagnesium iodide has a wide range of applications in scientific research, including:

Organic Synthesis: It is used to form carbon-carbon bonds, enabling the synthesis of complex organic molecules.

Pharmaceuticals: The compound is employed in the synthesis of various pharmaceutical intermediates and active ingredients.

Material Science: this compound is used in the preparation of polymers and other advanced materials.

Catalysis: It serves as a catalyst or catalyst precursor in various organic transformations.

Mécanisme D'action

The mechanism of action of phenylmagnesium iodide involves its role as a nucleophile and a base. The carbon-magnesium bond is highly polarized, with the carbon atom being nucleophilic. This allows this compound to attack electrophilic centers, such as carbonyl carbon atoms, leading to the formation of new carbon-carbon bonds. The reaction mechanism typically involves nucleophilic addition followed by protonation to yield the final product.

Comparaison Avec Des Composés Similaires

- Phenylmagnesium Bromide (C6H5MgBr)

- Phenylmagnesium Chloride (C6H5MgCl)

- Methylmagnesium Iodide (CH3MgI)

- Ethylmagnesium Iodide (C2H5MgI)

Phenylmagnesium iodide stands out due to its unique reactivity profile, making it a valuable reagent in various synthetic applications.

Activité Biologique

Phenylmagnesium iodide (PhMgI) is a member of the Grignard reagent family, characterized by its high reactivity and utility in organic synthesis. This article delves into its biological activity, applications, and relevant research findings.

Overview of this compound

- Chemical Formula : CHIMg

- Molar Mass : 228.31 g/mol

- CAS Number : 16002-63-4

- Synonyms : Phenyliodomagnesium, Magnesium iodophenyl

This compound is primarily utilized as a strong nucleophile in organic reactions, particularly for forming carbon-carbon bonds. Its reactivity stems from the presence of a carbon-magnesium bond, which allows it to readily attack electrophiles such as carbonyl compounds.

- Nucleophilic Attack : PhMgI acts as a strong nucleophile, attacking electrophiles such as aldehydes and ketones.

- Formation of Alcohols : The reaction with carbonyl compounds typically yields alcohols after hydrolysis.

- Reactivity with Carbon Dioxide : It can react with carbon dioxide to produce benzoic acid, showcasing its ability to form carboxylic acids from simple reagents.

Biological Implications

While this compound is not directly involved in biological pathways within living organisms, its derivatives and related phenolic compounds have significant biological activities:

- Phenolic Compounds : These compounds can exhibit antioxidant properties, anti-inflammatory effects, and potential therapeutic applications against various diseases such as hypertension and neurodegenerative disorders .

- Role in Drug Synthesis : PhMgI is crucial in synthesizing pharmaceutical intermediates, contributing to the development of drugs that target inflammatory processes and oxidative stress .

Reactivity Studies

Research has shown that this compound exhibits unique reactivity compared to other Grignard reagents like phenylmagnesium bromide (PhMgBr). For instance:

- In reactions with biacetyl or phenylacetoin, PhMgI demonstrated a higher stereoselectivity favoring specific diastereomers compared to PhMgBr.

- A study indicated that PhMgI could effectively form products with a dl:meso ratio greater than one, suggesting a preference for certain stereochemical outcomes during reactions.

Comparative Analysis of Grignard Reagents

| Compound | Reactivity Profile | Stereoselectivity (dl:meso Ratio) |

|---|---|---|

| This compound | High nucleophilicity | >1 |

| Phenylmagnesium Bromide | Moderate nucleophilicity | <1 |

| Methylmagnesium Iodide | High nucleophilicity | Variable |

| Ethylmagnesium Iodide | Moderate nucleophilicity | Variable |

Applications in Organic Synthesis

This compound is extensively used in:

- Organic Synthesis : For constructing complex organic molecules via carbon-carbon bond formation.

- Pharmaceutical Development : Its ability to form various intermediates makes it invaluable in drug synthesis.

- Material Science : Employed in synthesizing advanced materials and polymers due to its reactive nature .

Propriétés

IUPAC Name |

magnesium;benzene;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5.HI.Mg/c1-2-4-6-5-3-1;;/h1-5H;1H;/q-1;;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOHABGGPYFXXOQ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=[C-]C=C1.[Mg+2].[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5IMg | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does phenylmagnesium iodide influence the stereoselectivity of reactions, particularly compared to other phenylmagnesium halides?

A: this compound exhibits unique stereoselectivity compared to other phenylmagnesium halides like the bromide and chloride. For instance, in the addition reaction with biacetyl or phenylacetoin, this compound, along with phenyllithium, favors the formation of products with a dl:meso ratio greater than one []. This suggests that these reagents preferentially form one diastereomer over the other. Conversely, using phenylmagnesium bromide or chloride results in a dl:meso ratio less than one, indicating a shift in stereoselectivity towards the other diastereomer []. This difference in selectivity is likely attributed to the varying steric hindrance and electronic properties of the halides influencing the transition state of the reaction and thereby impacting the final product distribution.

Q2: How does this compound interact with isopropenyl methyl ketone in polymerization reactions?

A: this compound acts as a catalyst in the polymerization of isopropenyl methyl ketone, yielding a mixture of polymers with varying properties []. Unlike polymerization induced by γ-ray radiation, using this compound results in two distinct polymer fractions: one soluble in methyl ethyl ketone and the other insoluble []. This difference in solubility arises from the structural differences in the polymers formed. The soluble fraction is amorphous, lacking a defined crystalline structure, while the insoluble fraction exhibits crystallinity []. This suggests that the this compound catalyst influences not only the polymerization process but also the final polymer structure.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.